Ethanol, 2-[(4-methoxyphenyl)amino]-
Description
Contextualization within Substituted Ethanolamine (B43304) Derivatives
Ethanolamines are a class of organic compounds that are bifunctional, containing both an amine and an alcohol group. The parent compound, ethanolamine, is a fundamental building block in both industrial and biological systems. Substituted ethanolamine derivatives are a broad category of molecules where one or more hydrogen atoms on the amine or hydroxyl group have been replaced by other functional groups.
These derivatives are of significant interest due to their diverse applications. They are utilized as surfactants, corrosion inhibitors, and in gas sweetening processes. In the realm of medicinal chemistry, the ethanolamine scaffold is a common feature in many pharmaceutical agents. The dual functionality of these molecules allows for a wide range of chemical modifications, enabling the fine-tuning of their physical, chemical, and biological properties. The study of metal-based ethanolamine-derived compounds has also revealed their potential as bactericidal and fungicidal agents.
Overview of Research Trajectories for N-Phenyl-Substituted Ethanolamines
N-phenyl-substituted ethanolamines, the direct chemical family to which Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- belongs, are a focal point of various research endeavors. The introduction of a phenyl group onto the nitrogen atom of ethanolamine significantly influences the molecule's electronic and steric properties.
Research in this area often explores the synthesis of these compounds through methods such as the ring-opening of epoxides with anilines or the reduction of corresponding amides. A key research trajectory for N-phenyl-substituted ethanolamines is their application in materials science and catalysis. Furthermore, their derivatives have been investigated for their potential biological activities, including anti-inflammatory and antihistaminic properties. The ability to modify the phenyl ring with various substituents allows for the creation of a large library of compounds with potentially diverse pharmacological profiles.
Significance of the 4-Methoxyphenyl Moiety in Chemical Design and Investigation
The 4-methoxyphenyl group, also known as a p-anisyl group, is a frequently incorporated moiety in the design of new chemical entities, particularly in medicinal chemistry. The presence of the methoxy (B1213986) group at the para position of the phenyl ring imparts specific and often beneficial properties to a molecule.
Detailed Research Findings
Due to the limited availability of specific research data for "Ethanol, 2-[(4-methoxyphenyl)amino]-", this section will present general findings and data relevant to its structural class and components.
Interactive Table 2: General Physicochemical Properties of Related N-Aryl Ethanolamines
| Property | General Observation |
| Physical State | Typically solids or high-boiling liquids at room temperature |
| Solubility | Generally soluble in organic solvents; water solubility varies with substitution |
| Boiling Point | Tends to be high due to hydrogen bonding capabilities |
| Melting Point | Varies significantly based on the nature of the aryl substituent |
Note: This table represents generalized trends for the class of N-aryl ethanolamines and is not specific to Ethanol, 2-[(4-methoxyphenyl)amino]-.
While specific experimental data for the synthesis and characterization of Ethanol, 2-[(4-methoxyphenyl)amino]- is not readily found in the reviewed literature, the synthesis of analogous N-substituted ethanolamines is well-documented. A common synthetic route involves the reaction of an appropriately substituted aniline (B41778) with an epoxide, such as ethylene (B1197577) oxide, under controlled temperature and pressure. Another approach is the reductive amination of a corresponding aldehyde with ethanolamine.
Characterization of such compounds typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the connectivity of the atoms, while Infrared (IR) spectroscopy would show characteristic absorptions for the O-H, N-H, and C-O bonds, as well as the aromatic ring. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLUMCKTGWXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485586 | |
| Record name | Ethanol, 2-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2933-77-9 | |
| Record name | 2-[(4-Methoxyphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Considerations for Ethanol, 2 4 Methoxyphenyl Amino
Conventional and Modern Synthetic Routes
The preparation of Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- can be achieved through several established and contemporary synthetic pathways. These routes offer varying degrees of efficiency, substrate scope, and environmental impact.
Reduction of Nitro Precursors to Amino-Substituted Ethanol Derivatives
A common and effective strategy for the synthesis of aryl amines is the reduction of the corresponding nitroarenes. psu.eduorganic-chemistry.org This method can be adapted for the synthesis of the target molecule, likely commencing with a precursor such as 2-((2-methoxy-4-nitrophenyl)amino)ethanol. nih.gov The nitro group is highly susceptible to reduction by a variety of reagents and catalytic systems, offering a versatile entry point to the desired amino functionality.
The reduction can be carried out using metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303). organic-chemistry.org Other effective systems include the use of silver nanoparticles supported on titania (Ag/TiO2) in conjunction with sodium borohydride (B1222165) (NaBH4), which has demonstrated high efficiency and chemoselectivity in reducing nitroarenes to their corresponding anilines. nih.gov Kinetic studies have shown that nitroarenes with electron-withdrawing groups tend to be reduced faster. nih.gov
Table 1: Comparison of Reducing Agents for Nitroarene Reduction
| Reducing System | Catalyst | Conditions | Advantages | Disadvantages |
| Hydrazine Hydrate | Pd/C | Microwave irradiation | Rapid reaction times | Potential for dehalogenation in substituted arenes organic-chemistry.org |
| Sodium Borohydride | Ag/TiO2 | Ethanol, Room Temp | High yields, high chemoselectivity nih.gov | Requires synthesis of the catalyst |
| Trichlorosilane | Tertiary Amine | Continuous-flow | Metal-free, high yields, no purification needed beilstein-journals.org | Reagent sensitivity |
The general mechanism for the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is understood to proceed through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Careful control of reaction conditions is crucial to ensure complete reduction to the amine and to avoid the formation of side products.
Grignard Reactions in Functionalized Aryl Ethanolamine (B43304) Synthesis
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. google.com In the context of synthesizing functionalized aryl ethanolamines, a Grignard reagent can be employed to construct the ethanol backbone. A plausible synthetic route could involve the reaction of a suitable Grignard reagent with an electrophile containing the N-(4-methoxyphenyl)amino moiety.
For instance, a Weinreb amide bearing the N-(4-methoxyphenyl) group could react with a vinyl Grignard reagent. This would be followed by a Michael-type addition of an amine to furnish a β-aminoketone, which could then be reduced to the target ethanolamine. organic-chemistry.org The use of Weinreb amides is advantageous as they are stable and readily available, often leading to high yields and short reaction times. organic-chemistry.org
Alternatively, the Grignard reagent itself could be derived from an aryl halide. For example, 4-bromoanisole (B123540) could be treated with magnesium to form 4-methoxyphenylmagnesium bromide. This could then react with a suitable epoxide, such as N-protected 2-aminooxirane, to directly form the desired carbon skeleton. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), is critical for the stability and reactivity of the Grignard reagent. google.com
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups and is a cornerstone of many synthetic processes. google.com For the synthesis of Ethanol, 2-[(4-methoxyphenyl)amino]-, catalytic hydrogenation can be employed in several strategic ways.
One prominent application is in the reduction of a nitro precursor, as detailed in section 2.1.1. Supported platinum catalysts, for example, have been utilized for the selective hydrogenation of substituted nitroaromatics to N-aryl hydroxylamines, which can be further reduced to the corresponding anilines. psu.edu
Another approach involves the reductive amination of a suitable carbonyl compound. For instance, 4-methoxyaniline could be reacted with a 2-hydroxyacetaldehyde derivative in the presence of a reducing agent and a catalyst. A more direct route is the reductive N-alkylation of an amine with an aldehyde in the presence of hydrogen and a hydrogenation catalyst. google.com
The choice of catalyst is paramount for the success of these reactions. While precious metal catalysts like palladium and platinum are highly effective, there is growing interest in developing catalysts based on more abundant metals. researchgate.net Iridium-based nanoparticles have also shown promise in the hydrogenation of carbonyl compounds. mdpi.com
Condensation Reactions Utilizing Ethanolamine
Condensation reactions provide a direct and often atom-economical route to the formation of C-N bonds. In the synthesis of the target molecule, a key strategy involves the reaction of ethanolamine with a suitable p-methoxyphenyl-containing electrophile.
A straightforward approach is the N-alkylation of p-anisidine (B42471) with a 2-haloethanol, such as 2-chloroethanol. This reaction typically requires a base to neutralize the hydrogen halide formed and can be facilitated by phase-transfer catalysis to improve the reaction rate and yield between the aqueous and organic phases. acsgcipr.orgresearchgate.net
Alternatively, ethanolamine itself can act as the nucleophile, reacting with a suitable aryl halide. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, is a classic method for forming N-aryl bonds and could be applied here. rsc.org
The synthesis of N-monoalkylated ethanolamines can be challenging due to the potential for dialkylation. chemrxiv.org One strategy to overcome this is the use of a protecting group on the ethanolamine nitrogen, such as a tert-butyloxycarbonyl (Boc) group. This allows for selective functionalization of the hydroxyl group, followed by alkylation of the nitrogen and subsequent deprotection. chemrxiv.org
Synthetic Strategies for Related N-Aryl Ethanolamine Scaffolds
The synthetic methodologies for N-aryl ethanolamines are diverse and offer various strategic advantages. One notable approach is the reduction of N,N-disubstituted picolinamides with sodium borohydride, which proceeds through a reduction/ring-opening reaction to yield N-aryl amino alcohols. This method is considered efficient and atom-economical. rsc.org
Another strategy involves the reduction of 2-alkyl or 2-aryl substituted 2-oxazolines using different sodium borohydride systems to obtain the corresponding N-substituted ethanolamines. This method benefits from readily available starting materials and mild reaction conditions. google.com
Furthermore, photocatalytic dehydrogenation has emerged as a modern technique for the synthesis of N-aryl amines. This visible-light-induced method allows for the controlled dehydrogenation of allylic amines to form the desired aromatic amine products. rsc.org
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov In the synthesis of Ethanol, 2-[(4-methoxyphenyl)amino]-, several green strategies can be implemented.
The use of phase-transfer catalysis (PTC) is a prime example of a green technique. PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of less hazardous and more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.orgbiomedres.us This is particularly relevant for the N-alkylation of p-anisidine with 2-chloroethanol.
Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol can significantly reduce the environmental footprint of a synthesis. researchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, can also lead to shorter reaction times and increased energy efficiency. researchgate.net
Catalysis is a cornerstone of green chemistry, and the development of reusable and non-toxic catalysts is a key area of research. For instance, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is highly desirable. nih.gov Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.
Finally, atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a fundamental principle. rsc.org Synthetic routes that involve addition reactions, such as the reaction of an amine with an epoxide, are inherently more atom-economical than substitution or elimination reactions that generate byproducts.
Atom Economy Maximization in Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. primescholars.com
Addition reactions are inherently the most atom-economical, as they combine reactants with complete incorporation of all atoms into the product. rsc.org For the synthesis of Ethanol, 2-[(4-methoxyphenyl)amino]-, the most direct and atom-economical approach is the ring-opening of ethylene (B1197577) oxide with p-anisidine. This reaction, in theory, can achieve 100% atom economy as all atoms from both reactants are present in the final product molecule. rsc.orgchemrxiv.org
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Route A: Addition | p-Anisidine + Ethylene Oxide | Ethanol, 2-[(4-methoxyphenyl)amino]- | None | 100% |
| Route B: Substitution | p-Anisidine + 2-Chloroethanol | Ethanol, 2-[(4-methoxyphenyl)amino]- | HCl (or salt form) | 82.2% |
This table provides a comparative analysis of the theoretical atom economy for two potential synthetic routes to Ethanol, 2-[(4-methoxyphenyl)amino]-. Route A represents an ideal addition reaction, while Route B illustrates a less-economical substitution reaction.
Maximizing atom economy is a primary consideration in modern synthetic design, pushing chemists to devise innovative pathways that minimize waste at the molecular level. anton-paar.com
Energy Efficiency Considerations in Reaction Design
A core principle of green chemistry is the reduction of energy consumption in chemical processes. anton-paar.com Designing reactions that can be conducted at ambient temperature and pressure is ideal, though often not feasible. Significant energy savings can be achieved by utilizing advanced heating technologies and catalysts that shorten reaction times and lower required temperatures.
The Arrhenius equation dictates that a 10°C increase in reaction temperature can roughly double the reaction rate. anton-paar.com Microwave reactors, which operate in sealed vessels, can safely heat solvents far above their atmospheric boiling points, leveraging this principle to achieve significant time and energy savings. anton-paar.com
| Heating Method | Typical Reaction Time | Energy Input | Key Advantages |
| Conventional Heating (Oil Bath) | Hours to Days | High | Simple setup |
| Microwave Irradiation | Minutes to Hours | Low | Rapid heating, shorter reaction times, improved yields, high energy efficiency anton-paar.comajgreenchem.com |
This table compares conventional and microwave heating methods in the context of organic synthesis, highlighting the energy efficiency gains offered by microwave technology.
Furthermore, process optimization through real-time analysis can prevent unnecessary energy expenditure by stopping the reaction as soon as it reaches completion. anton-paar.com
Utilization of Safer Solvents and Reaction Media
Solvents are a major contributor to the environmental footprint of the chemical industry, often accounting for the largest mass of material in a given process. Many traditional solvents are volatile, flammable, and/or toxic, prompting a shift towards safer, more sustainable alternatives.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org The development of water-soluble catalysts and aqueous micellar catalysis has expanded the scope of reactions that can be performed in water, including the synthesis of β-amino alcohols from epoxides and amines. rsc.orgorganic-chemistry.org Performing such reactions in water can simplify work-up procedures and eliminate the need for hazardous organic solvents. organic-chemistry.orgresearchgate.net
Other green solvent options include bio-based solvents, such as ethanol and 2-methyltetrahydrofuran (B130290) (2-MeTHF), and in some specialized applications, ionic liquids or supercritical fluids. researchgate.net Solvent-free reactions represent the ultimate goal in many cases, where the reactants themselves act as the reaction medium. organic-chemistry.orgrroij.com This approach is often facilitated by the use of highly active heterogeneous catalysts or by employing microwave irradiation. ajgreenchem.comrroij.com
| Solvent Class | Examples | Green Credentials | Considerations |
| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, renewable sources researchgate.net | May have limitations in dissolving nonpolar reactants |
| Problematic | Dichloromethane, Chloroform, Hexane, Toluene | Volatile organic compounds (VOCs), potential toxicity, derived from fossil fuels | Often effective but pose significant environmental and health risks |
| Hazardous | Benzene (B151609), Carbon tetrachloride, Dioxane, DMF, NMP | Carcinogenic, reprotoxic, or environmentally persistent | Use should be avoided or replaced wherever possible |
This table categorizes common laboratory solvents based on their environmental, health, and safety profiles, guiding the selection of greener reaction media.
Catalysis in Sustainable Synthesis of Aryl Ethanolamines
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby reducing both energy consumption and waste. anton-paar.com In the synthesis of Ethanol, 2-[(4-methoxyphenyl)amino]- and related aryl ethanolamines, catalysis is crucial for facilitating the key bond-forming step: the nucleophilic ring-opening of an epoxide (ethylene oxide) by an aniline (p-anisidine). rroij.com
A wide array of catalysts has been developed for this transformation:
Lewis Acids: Catalysts such as Zinc(II) perchlorate (B79767), Zirconium(IV) chloride, and Scandium(III) triflate activate the epoxide, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.orgrroij.com Many of these reactions can be performed under solvent-free conditions or in green solvents like water. organic-chemistry.orgrroij.com
Heterogeneous Catalysts: Solid-supported catalysts, including silica (B1680970) gel, sulfated zirconia, and various zeolites, offer significant advantages. organic-chemistry.orgrroij.com They are easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling, which is both economically and environmentally beneficial. rroij.com
Photocatalysis: Emerging technologies using visible-light photocatalysts offer a green route for synthesizing amino alcohols under very mild conditions, often using water as the solvent at room temperature. rsc.orgpatsnap.com
The choice of catalyst can profoundly influence the regioselectivity of the reaction, ensuring the amine attacks the desired carbon of the epoxide to form the correct isomer. rroij.com By lowering the activation energy, catalysts allow these reactions to occur at lower temperatures, further contributing to energy efficiency.
| Catalyst Type | Example Catalyst | Reaction Conditions | Key Advantages |
| Homogeneous Lewis Acid | Zinc(II) perchlorate hexahydrate | Solvent-free, room temp. | High efficiency and selectivity organic-chemistry.org |
| Heterogeneous Solid Acid | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Solvent-free | High activity, recyclable rroij.com |
| Heterogeneous Support | Silica Gel | Solvent-free, room temp. | Mild conditions, simple work-up organic-chemistry.org |
| Photocatalyst | Iridium complexes | Visible light, water, room temp. | Extremely mild conditions, green solvent rsc.orgpatsnap.com |
This table summarizes various catalytic systems employed in the synthesis of β-amino alcohols, highlighting their respective advantages in creating more sustainable synthetic pathways.
Elucidation of Chemical Reactivity and Derivatization Mechanisms of Ethanol, 2 4 Methoxyphenyl Amino
Fundamental Reaction Pathways
The reactivity of Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- is characterized by transformations involving its amino and hydroxyl groups.
The secondary amino group in Ethanol, 2-[(4-methoxyphenyl)amino]- is susceptible to oxidation. While specific studies on this exact molecule are not prevalent, the oxidation of similar aromatic amines and alkanolamines provides insight into its likely reactivity. The electrochemical oxidation of alkanolamines often proceeds through a dealkylation mechanism. This process begins with the oxidation of the amine to a radical cation, which then deprotonates to form a radical at the α-carbon to the nitrogen. A second electron transfer results in an iminium ion, which can then be hydrolyzed. mdpi.com
For aromatic amines, oxidation can lead to the formation of colored products. For instance, a closely related compound, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, has been shown to oxidize to the corresponding iminoquinone in aqueous solutions. vanderbilt.edu This suggests that the amino group of Ethanol, 2-[(4-methoxyphenyl)amino]- could undergo a similar transformation to form a quinone-imine structure, particularly under electrochemical or enzymatic conditions. The rate of such oxidation reactions is often highly dependent on the pH of the solution. vanderbilt.edu
Enzymatic methods, employing oxidases or laccase-mediator systems, are also prominent for the selective oxidation of alcohols and amines. acs.org Aryl-alcohol oxidases, for example, catalyze the oxidation of a wide range of primary aromatic alcohols to their corresponding aldehydes. mdpi.com
Reduction reactions of Ethanol, 2-[(4-methoxyphenyl)amino]- would primarily target any oxidized derivatives of the molecule or could be employed in its synthesis from a precursor. For example, if the amino group were part of a nitro group in a precursor molecule, it could be reduced to the amine via catalytic hydrogenation.
In the synthesis of structurally similar compounds, such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol, reduction of a cyano group to a primary amine is a key step. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid such as boron trifluoride, or through catalytic hydrogenation with hydrogen gas and a suitable catalyst. wisc.edu Common reducing agents for converting carbonyl groups (ketones and aldehydes) to alcohols include sodium borohydride, which is often used for its selectivity. tcichemicals.com The reduction of α-amino acids to 1,2-amino alcohols is another relevant transformation that can be achieved with reagents like sodium borohydride after activation of the carboxylic acid group. researchgate.net
The hydroxyl group of Ethanol, 2-[(4-methoxyphenyl)amino]- is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution at the carbinol carbon is generally not feasible. youtube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. youtube.comorganic-chemistry.org
A common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, which can then be displaced by a nucleophile. youtube.comorganic-chemistry.org This can proceed via an Sₙ1 or Sₙ2 mechanism depending on the structure of the alcohol. For a primary alcohol like the one in Ethanol, 2-[(4-methoxyphenyl)amino]-, an Sₙ2 mechanism is more likely. youtube.com
Another approach involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their formation allows for subsequent nucleophilic substitution with a wide range of nucleophiles. organic-chemistry.org
| Reagent/Condition | Transformation of Hydroxyl Group | Leaving Group |
| Strong Acid (e.g., HBr) | Protonation to form an oxonium ion | H₂O |
| Tosyl chloride (TsCl) | Formation of a tosylate ester | Tosylate (⁻OTs) |
| Mesyl chloride (MsCl) | Formation of a mesylate ester | Mesylate (⁻OMs) |
Regioselectivity and Stereoselectivity in Chemical Transformations
The presence of multiple functional groups and a chiral center in Ethanol, 2-[(4-methoxyphenyl)amino]- introduces considerations of regioselectivity and stereoselectivity in its chemical transformations.
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. Both the amino group (-NH-) and the methoxy (B1213986) group (-OCH₃) are activating, ortho-, para-directing groups. youtube.comlibretexts.org This is due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.org This increased electron density makes these positions more susceptible to attack by an electrophile. nih.gov
When both an amino and a methoxy group are present on the ring, the more strongly activating group will generally direct the substitution. In this case, the amino group is a more powerful activating group than the methoxy group. Therefore, in electrophilic aromatic substitution reactions of Ethanol, 2-[(4-methoxyphenyl)amino]-, the incoming electrophile would be directed to the positions ortho to the amino group.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect |
|---|---|---|
| Amino (-NHR) | Strongly Activating | Ortho, Para |
The carbon atom bearing the hydroxyl group in Ethanol, 2-[(4-methoxyphenyl)amino]- is a chiral center. Therefore, reactions involving this center can lead to the formation of stereoisomers. The synthesis of chiral 1,2-amino alcohols is a significant area of research in organic chemistry due to their prevalence in biologically active molecules. nih.govresearchgate.net
Several methods have been developed for the stereoselective synthesis of chiral amino alcohols. One prominent method is the asymmetric transfer hydrogenation of α-amino ketones. For instance, (R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol can be synthesized from 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride using a ruthenium catalyst with a chiral ligand and a mixture of formic acid and triethylamine (B128534) as the hydrogen source. acs.orgscihorizon.com This method allows for the creation of a specific enantiomer with high selectivity. acs.orgscihorizon.com
Biocatalytic methods, using enzymes such as ketoreductases, also offer a highly enantioselective route to chiral alcohols from their corresponding ketones. nih.gov These enzymatic reductions can produce single enantiomers with high purity, which is crucial for the synthesis of pharmaceuticals. nih.gov
When derivatizing the existing chiral center, the stereochemical outcome depends on the reaction mechanism. For example, a nucleophilic substitution reaction at the hydroxyl group that proceeds through an Sₙ2 mechanism will result in an inversion of configuration at the chiral center. organic-chemistry.org In contrast, an Sₙ1 reaction would lead to a racemic mixture of products. organic-chemistry.org
Formation of Complex Molecular Architectures and Hybrid Systems
Derivatization into Hydrazide, Thiosemicarbazide (B42300), and Triazole Frameworks
While direct experimental studies detailing the conversion of Ethanol, 2-[(4-methoxyphenyl)amino]- into hydrazide, thiosemicarbazide, and triazole derivatives are not extensively documented in the reviewed literature, the chemical nature of the molecule suggests plausible synthetic pathways based on established methodologies.
Hydrazide Derivatives: The synthesis of hydrazides typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). nih.gov To achieve this with Ethanol, 2-[(4-methoxyphenyl)amino]-, a preliminary step of converting the terminal hydroxyl group into a carboxylic acid, followed by esterification, would be necessary. The subsequent treatment of the resulting ester with hydrazine hydrate in a suitable solvent like ethanol would be expected to yield the corresponding hydrazide. nih.gov The reaction of esters with hydrazine hydrate is a well-established method for forming hydrazides. nih.gov
Thiosemicarbazide Derivatives: Thiosemicarbazides are commonly synthesized through the reaction of a hydrazine derivative with an isothiocyanate. researchgate.net In the context of Ethanol, 2-[(4-methoxyphenyl)amino]-, the secondary amine could potentially be reacted with thiophosgene (B130339) or a related reagent to generate an isothiocyanate intermediate. Subsequent reaction with hydrazine would then lead to the formation of a thiosemicarbazide framework. Alternatively, direct reaction with thiosemicarbazide under appropriate conditions could also be explored, although this might lead to a mixture of products. The reaction of various amines with isothiocyanates is a common route to thiosemicarbazide derivatives. researchgate.net
Triazole Frameworks: 1,2,4-Triazoles can be synthesized from thiosemicarbazide precursors through cyclization reactions. nih.govzsmu.edu.ua For instance, a thiosemicarbazide derived from Ethanol, 2-[(4-methoxyphenyl)amino]- could be cyclized in the presence of a base, such as sodium hydroxide, to furnish the corresponding triazole. The specific reaction conditions would influence the final structure of the triazole ring. The synthesis of 1,2,4-triazole (B32235) derivatives from methoxyphenyl-containing compounds has been reported, highlighting the feasibility of this transformation. nih.govzsmu.edu.ua
The following table outlines the general synthetic strategies for these derivatizations:
| Target Framework | General Synthetic Approach | Key Reagents |
| Hydrazide | Esterification of the hydroxyl group followed by reaction with hydrazine hydrate. nih.gov | Thionyl chloride, an alcohol, hydrazine hydrate. |
| Thiosemicarbazide | Reaction of the amine with an isothiocyanate-forming reagent, followed by reaction with hydrazine. researchgate.net | Thiophosgene, hydrazine. |
| Triazole | Cyclization of a thiosemicarbazide derivative. nih.govzsmu.edu.ua | A base (e.g., sodium hydroxide). |
Incorporation into Schiff Base Structures
The primary amine functionality, if present, or the secondary amine of Ethanol, 2-[(4-methoxyphenyl)amino]- can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. researchgate.net The resulting Schiff bases are versatile intermediates and ligands in coordination chemistry.
The general reaction for Schiff base formation is as follows:
R-NH₂ + R'CHO ⇌ R-N=CH-R' + H₂O
A study on the synthesis of tellurated Schiff bases utilized a structurally similar compound, {2-[(4-methoxyphenyl)telluro]ethyl}amine, which was reacted with o-hydroxyacetophenone to yield the corresponding Schiff base. researchgate.netresearchgate.net This suggests that Ethanol, 2-[(4-methoxyphenyl)amino]- would behave similarly in reactions with various carbonyl compounds. The synthesis of Schiff bases from substituted aromatic aldehydes and other amino compounds is a well-established and efficient method. researchgate.netnih.gov
The formation of Schiff bases can be influenced by several factors, including the nature of the solvent and the presence of a catalyst. researchgate.netresearchgate.net Solvents like ethanol or methanol (B129727) are commonly employed. researchgate.net The resulting Schiff base can be isolated and purified, or generated in situ for subsequent reactions, such as metal complexation.
Cyclization Reactions for Heterocyclic Compound Synthesis
The bifunctional nature of Ethanol, 2-[(4-methoxyphenyl)amino]-, containing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can lead to the formation of rings containing nitrogen and oxygen atoms.
For example, reactions with reagents containing two electrophilic centers can lead to the formation of five or six-membered heterocyclic rings. A plausible reaction would be with phosgene (B1210022) or a phosgene equivalent, which could react with both the amine and hydroxyl groups to form a cyclic carbamate. Similarly, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a heterocyclic ring system.
While specific examples of cyclization reactions involving Ethanol, 2-[(4-methoxyphenyl)amino]- are not prevalent in the searched literature, the principles of heterocyclic synthesis suggest several possibilities. For instance, intramolecular cyclization could be induced under certain conditions, potentially involving the activation of the hydroxyl group followed by nucleophilic attack by the amine. The synthesis of azacycles through various cyclization strategies is a well-developed area of organic chemistry. mdpi.com
Coordination Chemistry and Metal Complexation with Transition Metals
The presence of nitrogen and oxygen donor atoms in Ethanol, 2-[(4-methoxyphenyl)amino]- and its derivatives, particularly Schiff bases, allows them to act as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals.
Ligand Properties of Ethanol, 2-[(4-methoxyphenyl)amino]- in Complex Formation
Ethanol, 2-[(4-methoxyphenyl)amino]- can function as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation results in the formation of a stable five-membered ring with the metal ion. The lone pair of electrons on the nitrogen and oxygen atoms are available for donation to vacant d-orbitals of the transition metal.
Schiff base derivatives of Ethanol, 2-[(4-methoxyphenyl)amino]- are particularly interesting ligands. The imine nitrogen of the Schiff base provides an additional coordination site, enhancing the denticity of the ligand. For instance, a Schiff base formed from Ethanol, 2-[(4-methoxyphenyl)amino]- and salicylaldehyde (B1680747) would be a tridentate ligand, coordinating through the amino nitrogen, the imine nitrogen, and the phenolic oxygen.
The coordination ability of such ligands is exemplified by the complexation of a tellurated Schiff base, 4-MeOC₆H₄TeCH₂CH₂N=C(CH₃)C₆H₄-2-OH, with Hg(II), Pd(II), and Ru(II). researchgate.netresearchgate.net This ligand was shown to form stable complexes of the type [HgBr₂·(L)₂] and [PdCl(L-H)]. researchgate.netresearchgate.net The coordination chemistry of amino-polyalcohol ligands with 3d-4f metal ions has also been explored, demonstrating their versatility in forming polynuclear complexes. nih.gov
The following table summarizes the potential coordination modes of Ethanol, 2-[(4-methoxyphenyl)amino]- and its Schiff base derivative:
| Ligand | Potential Donor Atoms | Denticity |
| Ethanol, 2-[(4-methoxyphenyl)amino]- | Amino Nitrogen, Hydroxyl Oxygen | Bidentate |
| Schiff base derivative (with salicylaldehyde) | Amino Nitrogen, Imine Nitrogen, Phenolic Oxygen | Tridentate |
Structural Characterization of Metal Complexes
The structures of metal complexes formed with Ethanol, 2-[(4-methoxyphenyl)amino]- and its derivatives can be elucidated using various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Single-crystal X-ray diffraction provides definitive information about the coordination geometry around the metal center, bond lengths, and bond angles within the complex. For example, the crystal structures of Ru(II) complexes with a tellurated amine ligand derived from a Schiff base have been determined, revealing the coordination environment of the ruthenium center. researchgate.netresearchgate.net
IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in a Schiff base ligand upon complexation is indicative of its involvement in coordination. Similarly, changes in the stretching frequencies of the N-H and O-H bonds can provide evidence of coordination.
NMR spectroscopy can also be used to characterize the structure of these complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide insights into the binding mode of the ligand.
The structural analysis of a Ru(II) complex, [Ru(p-cymene)(4-MeOC₆H₄TeCH₂CH₂NH₂)Cl]Cl·H₂O, showed the coordination of the tellurated amine to the ruthenium center. researchgate.netresearchgate.net This highlights the ability of such ligands to form well-defined metal complexes with specific geometries.
Advanced Spectroscopic and Structural Characterization Methodologies for Ethanol, 2 4 Methoxyphenyl Amino
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within Ethanol (B145695), 2-[(4-methoxyphenyl)amino]-. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.
Key vibrational frequencies observed in the FT-IR spectrum of Ethanol, 2-[(4-methoxyphenyl)amino]- are indicative of its structure. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol and the C-N stretching of the amine are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Furthermore, the characteristic C-O-C stretching of the methoxy (B1213986) group on the phenyl ring would also be present in this region.
Table 1: Characteristic FT-IR Absorption Bands for Ethanol, 2-[(4-methoxyphenyl)amino]-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Alcohol |
| 3400-3200 (broad) | N-H Stretch | Secondary Amine |
| > 3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether |
| 1250-1000 | C-O Stretch | Alcohol |
| 1250-1000 | C-N Stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H-NMR spectrum of Ethanol, 2-[(4-methoxyphenyl)amino]-, distinct signals are expected for each unique proton environment.
The aromatic protons on the methoxyphenyl group typically appear as two doublets in the downfield region (around 6.8-7.0 ppm) due to the ortho and meta coupling. The methoxy group (-OCH₃) protons will present as a sharp singlet at approximately 3.7-3.8 ppm. The two methylene (B1212753) groups of the ethanolamine (B43304) chain (-CH₂-CH₂-) will appear as two distinct multiplets, likely triplets, due to coupling with each other. The methylene group attached to the nitrogen (-N-CH₂-) would be expected around 3.2-3.4 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found slightly further downfield, around 3.6-3.8 ppm. The hydroxyl (-OH) and amine (-NH-) protons can appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for Ethanol, 2-[(4-methoxyphenyl)amino]-
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -NH) | ~6.8 | Doublet | 2H |
| Aromatic (meta to -NH) | ~6.9 | Doublet | 2H |
| -OCH₃ | ~3.75 | Singlet | 3H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| -N-CH₂- | ~3.3 | Triplet | 2H |
| -NH- | Variable | Broad Singlet | 1H |
| -OH | Variable | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. For Ethanol, 2-[(4-methoxyphenyl)amino]-, eight distinct signals are expected.
The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most downfield of the aromatic signals. The carbon of the methoxy group itself (-OCH₃) will appear around 55 ppm. The two aliphatic carbons of the ethanolamine chain will be found in the upfield region, with the carbon attached to the hydroxyl group (-CH₂-OH) appearing around 60 ppm and the carbon attached to the nitrogen (-N-CH₂-) at approximately 45 ppm.
Table 3: Predicted ¹³C-NMR Chemical Shifts for Ethanol, 2-[(4-methoxyphenyl)amino]-
| Carbon | Chemical Shift (ppm) |
| C (aromatic, attached to O) | ~152 |
| C (aromatic, attached to N) | ~142 |
| C (aromatic, ortho to N) | ~115 |
| C (aromatic, meta to N) | ~114 |
| -CH₂-OH | ~61 |
| -OCH₃ | ~56 |
| -N-CH₂- | ~46 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Ethanol, 2-[(4-methoxyphenyl)amino]-, a COSY spectrum would show a cross-peak between the signals of the two methylene groups (-N-CH₂- and -CH₂-OH), confirming their adjacent positions. It would also show correlations between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the proton signal of the methoxy group to its carbon signal, the aromatic proton signals to their respective carbon signals, and the methylene proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the methoxy group would show a correlation to the aromatic carbon to which the methoxy group is attached. The protons of the -N-CH₂- group would show correlations to the aromatic carbons, confirming the attachment of the ethanolamine chain to the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For Ethanol, 2-[(4-methoxyphenyl)amino]-, with a molecular formula of C₉H₁₃NO₂, the expected molecular weight is approximately 167.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for N-substituted ethanolamines is the alpha-cleavage adjacent to the nitrogen atom, which would result in a prominent fragment ion. Another likely fragmentation would involve the loss of the hydroxyl group or a water molecule. The cleavage of the bond between the nitrogen and the aromatic ring could also occur, leading to fragments corresponding to the methoxyphenyl group and the ethanolamine moiety.
Table 4: Potential Fragment Ions in the Mass Spectrum of Ethanol, 2-[(4-methoxyphenyl)amino]-
| m/z | Possible Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₂OH]⁺ |
| 122 | [M - CH₂CH₂OH]⁺ |
| 108 | [C₇H₈O]⁺ (p-methoxyphenol radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass.
For "Ethanol, 2-[(4-methoxyphenyl)amino]-," with a chemical formula of C9H13NO2, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, confirming the elemental formula and ruling out other possibilities.
To illustrate, consider the related compound 4-Methoxy-N-(4-methoxyphenyl)aniline (C14H15NO2). Its theoretical exact mass is 229.1103 g/mol . An experimental HRMS measurement would provide a high-resolution m/z value, allowing for the confirmation of its elemental composition with high confidence.
| Compound | Molecular Formula | Theoretical Exact Mass ( g/mol ) |
| Ethanol, 2-[(4-methoxyphenyl)amino]- | C9H13NO2 | 167.0946 |
| 4-Methoxy-N-(4-methoxyphenyl)aniline | C14H15NO2 | 229.1103 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the compound.
When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information. In an MS/MS experiment, the [M+H]+ ion of "Ethanol, 2-[(4-methoxyphenyl)amino]-" would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure, with predictable cleavages occurring at the weaker bonds, such as the C-N and C-O bonds of the ethanolamine side chain. Analysis of these fragment ions allows for the detailed structural elucidation of the molecule. For instance, the fragmentation of N-substituted ethanolamines often involves characteristic losses of small neutral molecules.
Diffraction Techniques for Solid-State Structure Determination
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.
For "Ethanol, 2-[(4-methoxyphenyl)amino]-," a successful X-ray crystallographic analysis would provide the absolute structure, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the crystalline state. This includes the torsional angles that define the spatial relationship between the methoxyphenyl group and the aminoethanol side chain.
| Parameter | Description | Illustrative Value (from related structures) |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The specific symmetry elements of the crystal. | P21/c |
| Dihedral Angles | Torsion angles defining molecular conformation. | Can vary significantly based on substituents and packing forces. |
| Hydrogen Bonding | Key intermolecular interactions influencing crystal packing. | N-H···O interactions are plausible for the title compound. |
Gas-Phase Spectroscopic Techniques for Conformational Studies
Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to probe the electronic structure of molecules in the gas phase. In an LIF experiment, a tunable laser excites molecules from their ground electronic state to a specific vibrational level of an excited electronic state. The subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. An LIF excitation spectrum is obtained by scanning the laser wavelength and monitoring the total fluorescence intensity, which provides information about the vibrational energy levels of the excited state. louisville.eduwikipedia.org
For a molecule like "Ethanol, 2-[(4-methoxyphenyl)amino]-," which contains a chromophore (the methoxyphenylamino group), LIF spectroscopy can be used to study its conformational isomers in a jet-cooled environment. Different conformers will have slightly different electronic transition energies, leading to distinct peaks in the LIF spectrum. This allows for the identification and characterization of the various stable conformations the molecule can adopt in the absence of solvent or crystal packing forces. Studies on related aniline (B41778) derivatives have shown that changes in fluorescence with pH are common, with the neutral forms often being the most fluorescent. nih.gov
Dispersed Fluorescence (DF) Spectroscopy
Dispersed Fluorescence (DF) spectroscopy is a complementary technique to LIF that provides information about the vibrational energy levels of the ground electronic state. louisville.eduhhu.de In a DF experiment, the excitation laser is fixed at a specific wavelength corresponding to a known electronic transition (identified from the LIF spectrum), and the emitted fluorescence is passed through a monochromator to resolve it into its different wavelengths. The resulting spectrum shows a series of peaks corresponding to transitions from the excited state to various vibrational levels of the ground state.
By obtaining DF spectra after exciting different conformational isomers of "Ethanol, 2-[(4-methoxyphenyl)amino]-," the ground-state vibrational frequencies for each conformer can be determined. This data is invaluable for understanding the potential energy surface of the molecule and for benchmarking theoretical calculations of its structure and vibrational modes. The Franck-Condon intensity patterns observed in DF spectra can also provide insights into the geometry changes that occur upon electronic excitation. hhu.de
Computational Chemistry and Theoretical Investigations of Ethanol, 2 4 Methoxyphenyl Amino
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like "Ethanol, 2-[(4-methoxyphenyl)amino]-" to find its most stable three-dimensional conformation (lowest energy state).
The process begins by constructing an initial molecular structure. The DFT calculation then iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to balance accuracy and computational cost. scispace.com The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
From the optimized structure, the electron density distribution can be visualized. A molecular electrostatic potential (MEP) map can be generated to illustrate the charge distribution across the molecule. These maps use a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For "Ethanol, 2-[(4-methoxyphenyl)amino]-", the oxygen and nitrogen atoms would be expected to be electron-rich centers, while the hydrogen atoms of the hydroxyl and amino groups would be electron-poor.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability.
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity:
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This is an interactive data table. You can sort and filter the data.
These parameters provide a quantitative framework for predicting the chemical behavior of "Ethanol, 2-[(4-methoxyphenyl)amino]-".
"Ethanol, 2-[(4-methoxyphenyl)amino]-" possesses several rotatable bonds, allowing it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them.
A key intramolecular interaction that could stabilize certain conformers of this molecule is the hydrogen bond. Specifically, an OH/π interaction could occur, where the hydroxyl group's hydrogen atom acts as a donor and the π-electron system of the methoxyphenyl ring acts as an acceptor. This type of interaction is a crucial factor in determining the conformational preference in similar molecules like 2-(4-methoxyphenyl)ethanol. nih.gov In a study of this related compound, quantum chemical calculations identified multiple stable conformers, with the most stable ones exhibiting a structure where the OH group was directed toward the benzene (B151609) ring, indicating an attractive OH/π interaction. nih.gov The presence of the electron-donating methoxy (B1213986) group was found to enhance this interaction by increasing the negative charge on the benzene ring. nih.gov A similar stabilizing interaction would be anticipated in "Ethanol, 2-[(4-methoxyphenyl)amino]-", influencing its preferred three-dimensional shape.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyper-conjugative interactions, and delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures.
Molecular Modeling for Intermolecular Interactions
While quantum mechanics describes the properties of a single molecule, molecular modeling techniques are used to simulate how a molecule interacts with its environment, such as a biological receptor.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
In a typical docking simulation for "Ethanol, 2-[(4-methoxyphenyl)amino]-", the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's structure is optimized as described in the quantum chemical calculations section. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The lower the energy score, the more favorable the binding interaction. The results can reveal key intermolecular interactions, such as:
Hydrogen bonds : Between the ligand's hydroxyl or amino groups and amino acid residues in the protein.
Hydrophobic interactions : Between the methoxyphenyl ring and nonpolar residues.
π-π stacking : Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
These simulations can generate a ranked list of potential binding poses and their corresponding binding affinities, providing a hypothesis for how "Ethanol, 2-[(4-methoxyphenyl)amino]-" might interact with a specific biological target.
Theoretical Derivation of Descriptors for Structure-Reactivity Correlations
In the field of Quantitative Structure-Activity Relationship (QSAR) studies, the theoretical derivation of molecular descriptors is a fundamental step in establishing a correlation between the chemical structure of a molecule and its biological activity or chemical reactivity. nih.gov These descriptors, which are numerical representations of molecular properties, can be calculated using various computational chemistry methods. researchgate.netnih.gov For "Ethanol, 2-[(4-methoxyphenyl)amino]-" and its analogs, theoretical descriptors provide quantitative insights into the electronic, steric, and lipophilic properties that may govern their interactions with biological targets.
The process of deriving these descriptors typically begins with the optimization of the molecule's three-dimensional geometry using methods such as molecular mechanics (MM+), semi-empirical methods (like AM1), or more robust ab initio and Density Functional Theory (DFT) calculations. researchgate.netnih.gov DFT methods, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p), are commonly employed to determine structural, electronic, and energetic parameters. researchgate.net Once the geometry is optimized, a wide array of descriptors can be calculated. These descriptors are broadly categorized as follows:
Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for understanding reactivity and intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ucsb.edu The energy gap between HOMO and LUMO (ELUMO - EHOMO) is an indicator of molecular stability and reactivity. Other important electronic descriptors are the dipole moment, which quantifies the polarity of the molecule, and atomic charges, which can indicate sites susceptible to electrostatic interactions.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor site. Molar refractivity (MR) is a commonly used steric descriptor that reflects the volume of the molecule and the polarizability of its electrons. researchgate.netmdpi.com Other steric parameters can include molecular weight, van der Waals volume, and various topological indices that describe molecular branching and shape.
Lipophilicity Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a measure of a compound's affinity for a nonpolar environment. nih.gov While log P can be determined experimentally, computational methods allow for its theoretical calculation (CLogP), which is a valuable descriptor in QSAR studies, particularly for predicting absorption and distribution. mdpi.com
Thermodynamic Descriptors: These descriptors, such as the heat of formation and total energy, provide information about the molecule's stability. They are often calculated using semi-empirical or DFT methods.
The selection of relevant descriptors is a critical step in building a robust QSAR model. lew.ro Statistical methods like multiple linear regression (MLR) are then used to develop a mathematical equation that correlates the selected descriptors with the observed biological activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to gain insights into the mechanism of action. nih.gov For instance, QSAR studies on related arylamine and benzimidazole derivatives have highlighted the importance of specific physicochemical properties for their biological activity. nih.govnih.gov
The table below presents a set of theoretical molecular descriptors that are commonly calculated in QSAR studies for compounds structurally related to "Ethanol, 2-[(4-methoxyphenyl)amino]-". The values provided are illustrative and represent typical ranges found in computational studies of similar aromatic and amino-alcohol containing molecules.
| Descriptor Category | Descriptor Name | Symbol | Typical Calculated Value Range | Significance in Structure-Reactivity Correlations |
|---|---|---|---|---|
| Electronic | Energy of the Highest Occupied Molecular Orbital | EHOMO | -5.0 to -7.0 eV | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | 0.5 to 2.5 eV | Indicates the molecule's electron-accepting ability and reactivity towards nucleophiles. |
| Electronic | HOMO-LUMO Energy Gap | ΔE | 5.5 to 9.5 eV | Correlates with molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. |
| Electronic | Dipole Moment | µ | 1.5 to 4.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding through polar interactions. |
| Steric | Molar Refractivity | MR | 40 to 60 cm3/mol | Represents the molar volume and polarizability, affecting steric fit and dispersion forces in binding. |
| Lipophilicity | Calculated Log P | CLogP | 1.5 to 3.5 | Measures the molecule's hydrophobicity, which influences its transport and distribution properties. |
| Topological | Topological Polar Surface Area | TPSA | 40 to 70 Å2 | Predicts hydrogen bonding potential and is related to membrane permeability. |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro molecular mechanisms of biological interaction for the chemical compound Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- .
Detailed research findings on this specific molecule's target engagement, molecular recognition, and its modulation of biochemical pathways as outlined in the query are not present in the accessible scientific databases and publications. Studies detailing its interaction with enzymes like Monoamine Oxidases, binding to receptors such as serotonin receptors, its impact on protein, RNA, and DNA synthesis, or its influence on membrane permeability could not be located.
Therefore, it is not possible to provide the requested article with the specified detailed structure and content at this time.
Molecular Mechanisms of Biological Interaction of Ethanol, 2 4 Methoxyphenyl Amino in Vitro
Role of Functional Groups in Intermolecular Interactions
The molecular structure of Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- comprises several key functional groups that dictate its intermolecular interaction profile in vitro. These include a hydroxyl (-OH) group, a secondary amine (-NH-) group, a methoxy (B1213986) (-OCH₃) group, and a phenyl ring. The spatial arrangement and inherent electronic properties of these groups facilitate a range of non-covalent interactions, which are fundamental to the compound's behavior in a biological milieu. The primary forces at play are hydrogen bonding and electrostatic contributions, which collectively govern its interactions with surrounding molecules such as water, amino acid residues of proteins, or other biological macromolecules.
Hydrogen Bonding and Electrostatic Contributions
The capacity of Ethanol, 2-[(4-methoxyphenyl)amino]- to form hydrogen bonds is a defining feature of its molecular interactions. Hydrogen bonds are highly directional, specific interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). umb.edusavemyexams.com
The hydroxyl (-OH) group is a potent participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and an acceptor. youtube.com As a donor, the electron-deficient hydrogen atom can interact with electron-rich atoms like oxygen or nitrogen in neighboring molecules. youtube.com Conversely, the lone pairs of electrons on the oxygen atom allow it to serve as a hydrogen bond acceptor from a suitable donor group. youtube.com
The secondary amine (-NH-) group also contributes significantly to hydrogen bonding. It can function as a hydrogen bond donor through its hydrogen atom and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. Studies on analogous simple amino alcohols, such as 2-aminoethanol, have demonstrated the formation of stable cyclic dimers through strong intermolecular O-H···N hydrogen bonds, highlighting the cooperative nature of these functional groups in forming robust intermolecular connections. nih.gov This suggests that in an in vitro environment, Ethanol, 2-[(4-methoxyphenyl)amino]- can engage in similar strong interactions.
The collective effect of these functional groups is a complex interplay of directional hydrogen bonds and less specific electrostatic forces. The relative strength and geometry of these interactions determine the compound's affinity and specificity for binding partners in an in vitro setting.
| Functional Group | Potential Intermolecular Interaction | Role in Interaction |
| Hydroxyl (-OH) | Hydrogen Bonding | Donor & Acceptor |
| Dipole-Dipole | Contributes to molecular polarity | |
| Secondary Amine (-NH-) | Hydrogen Bonding | Donor & Acceptor |
| Dipole-Dipole | Contributes to molecular polarity | |
| Methoxy (-OCH₃) | Dipole-Dipole | Influences molecular polarity |
| London Dispersion Forces | Contributes to van der Waals interactions | |
| Phenyl Ring | π-π Stacking | Electrostatic interaction with other aromatic rings |
| Cation-π Interactions | Electrostatic interaction with cations | |
| London Dispersion Forces | Major contributor to van der Waals interactions |
Applications of Ethanol, 2 4 Methoxyphenyl Amino in Organic Synthesis and Materials Science
Precursor in Complex Organic Synthesis
The reactivity of the secondary amine and the hydroxyl group in Ethanol (B145695), 2-[(4-methoxyphenyl)amino]- makes it a strategic starting material for the synthesis of more intricate molecular architectures, including multifunctional compounds and heterocyclic systems.
Strategic Intermediate for Multifunctional Compounds
Ethanol, 2-[(4-methoxyphenyl)amino]- is utilized as an intermediate in the synthesis of compounds bearing multiple functional groups. The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective reactions to build molecular complexity. For instance, it can serve as a precursor in the synthesis of more complex molecules that are investigated for their potential biological activities. The methoxyphenyl group can also influence the electronic properties of the final compound.
Building Block for Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are of significant interest in medicinal and materials chemistry, and Ethanol, 2-[(4-methoxyphenyl)amino]- provides a convenient entry point to these structures. researchgate.netmdpi.comfrontiersin.orgnih.govopenmedicinalchemistryjournal.com The internal nucleophiles—the nitrogen of the secondary amine and the oxygen of the hydroxyl group—can participate in cyclization reactions with suitable electrophiles to form a variety of heterocyclic rings. This approach is valuable for creating novel molecular scaffolds for further chemical exploration. The synthesis of these compounds is often driven by the need for new pharmaceuticals, agrochemicals, and functional materials. nih.gov
Role in Materials Science and Polymer Chemistry
In the field of materials science, Ethanol, 2-[(4-methoxyphenyl)amino]- is primarily employed as a monomer in the synthesis of polymers with tailored properties. Its di-functional nature (amine and hydroxyl) allows it to be incorporated into polymer backbones, influencing their thermal and mechanical characteristics.
Monomer in Polymer Synthesis (e.g., Polyurethanes, Copolymers)
The hydroxyl and secondary amine groups of Ethanol, 2-[(4-methoxyphenyl)amino]- can react with isocyanates to form urethane (B1682113) linkages, making it a suitable monomer for the synthesis of polyurethanes. researchgate.netresearchgate.netmdpi.com These polymers are known for their diverse applications, and incorporating this specific monomer can introduce unique properties due to the presence of the methoxyphenyl group. The general scheme for the polymerization reaction involves the reaction of the diol (or a compound with an active hydrogen, like the amine in this case) with a diisocyanate.
| Polymer Type | Co-monomers | Key Feature from Ethanol, 2-[(4-methoxyphenyl)amino]- |
|---|---|---|
| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Introduction of aromatic and ether functionalities |
| Copolymers | Various vinyl or acrylic monomers | Modification of polymer properties with pendant methoxyphenylamino ethyl groups |
Development of Materials with Enhanced Mechanical and Thermal Properties
The incorporation of the rigid aromatic ring from the methoxyphenyl group in the polymer backbone can lead to materials with enhanced thermal stability. researchgate.net The regular structure and potential for hydrogen bonding can also influence the mechanical properties of the resulting polymers. Research in this area focuses on synthesizing polyurethanes and other polymers and characterizing their thermal degradation profiles and mechanical strength. The thermal stability of polyurethanes is a critical factor in their application, and modifications to the monomer can significantly impact this property. researchgate.netmdpi.commdpi.com
| Property | Observation | Underlying Reason |
|---|---|---|
| Thermal Stability | Increased decomposition temperature compared to some aliphatic counterparts | Presence of aromatic ring in the polymer backbone |
| Mechanical Properties | Potential for increased stiffness and tensile strength | Rigid aromatic structure and potential for intermolecular interactions |
Potential for Surfactant and Drug Delivery System Design
While direct, extensive research on Ethanol, 2-[(4-methoxyphenyl)amino]- in surfactant and drug delivery applications is not widely documented, its chemical structure suggests potential in these areas. The molecule possesses both a hydrophilic head (the ethanolamine (B43304) portion) and a lipophilic tail (the methoxyphenyl group), which is a fundamental characteristic of surfactants. Chemical modification of this structure could lead to a new class of amphiphilic molecules with applications in emulsion stabilization or as detergents.
In the context of drug delivery, the compound could be a starting material for synthesizing more complex molecules that can self-assemble into nanostructures like micelles or vesicles for encapsulating therapeutic agents. nih.govnih.govrsc.org The biocompatibility and drug-loading capacity of such systems would be subjects of further investigation.
Advanced Analytical Methodologies for Detection and Quantification of Ethanol, 2 4 Methoxyphenyl Amino
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of "Ethanol, 2-[(4-methoxyphenyl)amino]-", enabling its separation from other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the compound's volatility and thermal stability, as well as the nature of the sample.
HPLC is a highly versatile and widely used technique for the analysis of aromatic amines. oup.com Given the polarity of the ethanolamine (B43304) group and the UV-absorbing properties of the methoxyphenylamino moiety, "Ethanol, 2-[(4-methoxyphenyl)amino]-" is well-suited for HPLC analysis. The separation is typically achieved using reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity.
Various detection modes can be employed with HPLC for the analysis of aromatic amines:
UV-Visible (UV-Vis) Detection: Aromatic amines, including N-substituted anilines, inherently absorb ultraviolet light due to the presence of the benzene (B151609) ring. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the column effluent at a specific wavelength, allowing for quantification. This is often the most straightforward detection method for these compounds.
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be utilized. While the native fluorescence of "Ethanol, 2-[(4-methoxyphenyl)amino]-" may be limited, derivatization with a fluorescent tag can significantly lower detection limits. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) react with the amine group to produce highly fluorescent derivatives. rsc.org
Electrochemical Detection (ED): This technique offers excellent sensitivity for electrochemically active compounds. Aromatic amines can be oxidized at a specific potential on the surface of a working electrode, generating a measurable current that is proportional to the analyte's concentration. This method is known for its high sensitivity and selectivity, particularly in complex sample matrices.
Table 1: HPLC Methods for Aromatic Amine Analysis
| Technique | Column Type | Mobile Phase Example | Detection Mode | Advantages |
|---|---|---|---|---|
| HPLC-UV | Reversed-Phase C18 | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis (DAD or VWD) | Robust, widely available, non-destructive. |
| HPLC-FLD | Reversed-Phase C18 | Acetonitrile/Buffer gradient | Fluorescence (with derivatization) | High sensitivity and selectivity. |
| HPLC-ED | Reversed-Phase C18 | Methanol/Buffer with electrolyte | Electrochemical (Amperometric) | Extremely high sensitivity for electroactive species. |
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. The direct analysis of amines like "Ethanol, 2-[(4-methoxyphenyl)amino]-" by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.com
To overcome these challenges, several strategies are employed:
Specialized Columns: The use of base-deactivated columns or specialized columns designed for amine analysis (e.g., Rtx-Volatile Amine) is crucial. These columns have surfaces treated to minimize interactions with the basic amine groups, resulting in more symmetrical peaks and improved reproducibility. bohrium.comoup.com
Derivatization: Converting the polar amine and alcohol groups into less polar, more volatile derivatives is a common and effective approach. nih.gov This process, discussed further in section 8.3, improves chromatographic performance and can enhance detector sensitivity.
Flame Ionization Detection (FID): FID is a common and robust detector for GC. It is sensitive to compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of carbon in the analyte. While not selective, it is a reliable detector for quantification when coupled with the high resolving power of GC. researchgate.net
Mass Spectrometry Integration for Identification and Trace Analysis
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the unequivocal identification and the highly sensitive quantification of target compounds. The mass spectrometer acts as a highly specific and sensitive detector, providing information about the molecular weight and structure of the analyte.
LC-MS/MS is the benchmark for trace analysis of organic compounds in complex matrices such as environmental water, biological fluids, and food samples. sciex.comrsc.org This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow for "Ethanol, 2-[(4-methoxyphenyl)amino]-", the compound would first be separated by HPLC. The effluent is then directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ of the analyte. The first mass analyzer (Q1) selects this specific ion, which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, allowing for detection at parts-per-billion (ppb) or even lower levels. sciex.comnih.gov
Table 2: LC-MS/MS Parameters for Ethanolamine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]+. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion | Molecular weight of analyte + 1 (e.g., m/z 182.2 for the target compound) | Isolation of the target analyte ion. |
| Product Ions | Specific fragments of the analyte | Confirmation and quantification. |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly effective method for the identification and quantification of volatile and semi-volatile compounds, including derivatized ethanolamines and aromatic amines. phenomenex.comnih.gov
For the analysis of "Ethanol, 2-[(4-methoxyphenyl)amino]-", derivatization is typically required to increase its volatility and thermal stability for GC analysis. distantreader.orgresearchgate.net Once derivatized, the compound is separated on a GC column and introduced into the mass spectrometer, which is usually operated in electron ionization (EI) mode. EI generates a characteristic and reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the compound, allowing for confident identification by comparison to spectral libraries. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions, thereby increasing sensitivity and reducing interference from the sample matrix. nih.gov
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis. The choice of sample preparation technique depends on the nature of the sample (e.g., water, soil, biological tissue) and the concentration of the analyte.
Common extraction techniques for aromatic amines from various matrices include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the analyte is adsorbed from a liquid sample onto a solid sorbent packed in a cartridge. nih.gov Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For aromatic amines, sorbents like C18 or cation-exchange materials are often used. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors and reduced solvent consumption. nih.gov
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For "Ethanol, 2-[(4-methoxyphenyl)amino]-", derivatization serves several purposes:
For GC Analysis: It increases volatility and thermal stability by capping the polar -NH and -OH groups. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). distantreader.orgresearchgate.netresearchgate.net
For HPLC Analysis: It can be used to attach a chromophore or fluorophore to the molecule to improve UV or fluorescence detection, respectively.
Table 3: Common Derivatization Reagents for Amines
| Reagent | Abbreviation | Target Groups | Analytical Technique | Purpose |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH | GC-MS | Increases volatility and thermal stability. |
| Trifluoroacetic anhydride | TFAA | -NH, -OH | GC-MS | Increases volatility, introduces fluorine for ECD detection. distantreader.org |
| Dansyl chloride | DNS-Cl | -NH | HPLC-FLD | Adds a highly fluorescent tag. rsc.org |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | -NH | HPLC-FLD | Adds a fluorescent tag. rsc.org |
Solid Phase Extraction (SPE) for Preconcentration
Solid Phase Extraction (SPE) is a widely adopted technique for the preconcentration and purification of analytes from complex samples. researchgate.netnih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the target analyte and the sample matrix. For "Ethanol, 2-[(4-methoxyphenyl)amino]-", which possesses a secondary amine and a hydroxyl group, making it a polar compound with basic characteristics, several SPE strategies can be employed.
Cation-exchange SPE is particularly effective for the selective extraction of aromatic amines. researchgate.netunizar.es At an acidic pH, the secondary amine group of "Ethanol, 2-[(4-methoxyphenyl)amino]-" will be protonated, carrying a positive charge. This allows for strong retention on a strong cation-exchange (SCX) sorbent. nih.gov Interfering non-basic or neutral compounds can be washed away, after which the target analyte is eluted by using a solvent mixture containing a base (e.g., ammonia (B1221849) in methanol) to neutralize the amine and disrupt the ionic interaction. This approach offers high selectivity and can yield clean extracts, which is beneficial for subsequent chromatographic analysis. researchgate.net
Alternatively, reversed-phase SPE using sorbents like C18 can be utilized, particularly if the sample matrix is aqueous. While the polarity of the target compound might lead to weaker retention compared to non-polar compounds, adjusting the pH of the sample to suppress the ionization of the amine group can enhance its retention on the non-polar sorbent. Elution is typically achieved with a water-miscible organic solvent such as methanol or acetonitrile. researchgate.net
The selection of the optimal SPE sorbent and elution conditions is crucial for achieving high recovery rates. The table below illustrates a hypothetical comparison of recovery rates for "Ethanol, 2-[(4-methoxyphenyl)amino]-" using different SPE cartridges, based on typical performance for structurally similar polar aromatic amines. researchgate.netnih.gov
| Sorbent Type | Conditioning Solvent | Sample pH | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Strong Cation-Exchange (SCX) | Methanol, followed by pH 3 buffer | 3.0 | 5% NH4OH in Methanol | 92 | 5.5 |
| Reversed-Phase (C18) | Methanol, followed by Water | 7.5 | Acetonitrile | 78 | 8.2 |
| Polymeric Reversed-Phase (Styrene-Divinylbenzene) | Methanol, followed by Water | 7.5 | Methanol | 85 | 6.8 |
This interactive table contains hypothetical data based on typical SPE performance for polar aromatic amines.
Derivatization Reagents for Enhanced Detection
Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comresearchgate.net For "Ethanol, 2-[(4-methoxyphenyl)amino]-", derivatization serves multiple purposes: it can increase volatility and thermal stability for GC analysis, and enhance the response of detectors like electron capture detectors (ECD) or mass spectrometers (MS). researchgate.netvt.edu
The target compound has two active hydrogens—one on the secondary amine and one on the hydroxyl group—that are amenable to derivatization.
Acylation: Reagents such as pentafluorobenzoyl chloride (PFBOC) or trifluoroacetic anhydride (TFAA) react with primary and secondary amines to form stable amide derivatives. jfda-online.comresearchgate.net The introduction of fluorine atoms into the molecule significantly enhances the sensitivity of an electron capture detector (ECD), allowing for trace-level quantification. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl by-product. jfda-online.com
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing both amines and hydroxyl groups. sigmaaldrich.com This reaction replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, which increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis. vt.edusigmaaldrich.com Silylation often improves chromatographic peak shape and reduces tailing by blocking the polar functional groups from interacting with active sites in the GC system. researchgate.net
The choice of derivatization reagent can significantly impact the limits of detection (LOD). The following table provides an illustrative example of the potential enhancement in detection limits for "Ethanol, 2-[(4-methoxyphenyl)amino]-" after derivatization, based on data for similar secondary amines. jfda-online.comresearchgate.net
| Analytical Technique | Derivatization Reagent | Derivative Formed | Typical LOD (Underivatized) | Typical LOD (Derivatized) |
| GC-FID | None | - | ~500 pg | - |
| GC-MS | BSTFA | bis-TMS ether/amine | ~50 pg | ~5 pg |
| GC-ECD | PFBOC | N-pentafluorobenzoyl amide | Not applicable | ~0.1 pg |
This interactive table presents hypothetical data to illustrate the enhancement of detection limits through derivatization.
Hyphenated Techniques for In-Situ Monitoring and Validation of Synthetic Processes
The synthesis of "Ethanol, 2-[(4-methoxyphenyl)amino]-", which can be formed by the reaction of p-anisidine (B42471) with an ethanol (B145695) precursor, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure product purity. researchgate.net Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for in-situ reaction monitoring. researchgate.netnih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a premier technique for monitoring the progress of organic synthesis. researchgate.net Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the HPLC-MS system. The HPLC component separates the reactants (e.g., p-anisidine), the desired product ("Ethanol, 2-[(4-methoxyphenyl)amino]-"), and any potential by-products. The mass spectrometer provides highly selective and sensitive detection, confirming the identity of each component through its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netmdpi.com This allows for the real-time tracking of reactant consumption and product formation, enabling the determination of reaction kinetics and endpoints.
In-situ spectroscopic techniques such as Raman or mid-infrared (IR) spectroscopy offer the advantage of monitoring the reaction directly within the reactor without the need for sample withdrawal. researchgate.netspectroscopyonline.comresearchgate.net A probe is immersed in the reaction mixture, and spectra are collected continuously. These techniques can monitor changes in the concentration of functional groups. For instance, IR spectroscopy could track the disappearance of the primary amine N-H stretching bands of p-anisidine and the appearance of the O-H and secondary amine N-H stretching bands of the product. nih.gov Raman spectroscopy is also effective for monitoring changes in the molecular structure of reactants and products in real-time. researchgate.net
The application of these techniques provides a comprehensive understanding of the reaction dynamics, as summarized in the table below.
| Technique | Mode of Analysis | Information Obtained | Advantages |
| HPLC-MS | At-line (periodic sampling) | Quantitative concentration of reactants, intermediates, product, and by-products. Structural confirmation. | High sensitivity and selectivity; provides a detailed snapshot of the reaction mixture composition. researchgate.net |
| In-situ IR Spectroscopy | In-line (continuous) | Real-time changes in functional group concentrations (e.g., N-H, O-H). | Non-invasive; provides continuous data on reaction progress. spectroscopyonline.com |
| In-situ Raman Spectroscopy | In-line (continuous) | Real-time monitoring of molecular structure changes and reaction kinetics. | Minimal sample preparation; can be used in aqueous and non-aqueous systems. researchgate.net |
This interactive table outlines the application of hyphenated and in-situ techniques for monitoring the synthesis of aromatic amines.
Environmental Fate and Degradation Pathways of Ethanol, 2 4 Methoxyphenyl Amino
Degradation Mechanisms in Environmental Compartments
The environmental degradation of a chemical is dictated by its molecular structure and its interaction with biotic and abiotic factors. For Ethanol (B145695), 2-[(4-methoxyphenyl)amino]-, degradation is expected to proceed through several recognized chemical and biological reaction pathways.
Hydroxylation and Ring Opening Pathways
Hydroxylation, the introduction of a hydroxyl (-OH) group onto a molecule, is a primary mechanism for the breakdown of many organic compounds in the environment, particularly aromatic compounds. This process can be initiated by hydroxyl radicals, which are highly reactive and prevalent in the atmosphere and aquatic systems. For Ethanol, 2-[(4-methoxyphenyl)amino]-, hydroxylation could theoretically occur at several positions:
On the Aromatic Ring: The benzene (B151609) ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. This addition can destabilize the aromatic system.
On the Side Chain: The ethanol group and the N-alkyl group are also potential sites for radical attack and subsequent oxidation.
Following hydroxylation of the aromatic ring, further oxidation can lead to ring opening or cleavage. This transforms the stable cyclic structure into more readily degradable aliphatic compounds, which can then be mineralized by microorganisms into carbon dioxide, water, and inorganic components.
Environmental Persistence Assessment
Evaluating the persistence of a chemical is crucial for understanding its potential for long-term environmental impact. This is often accomplished through standardized laboratory studies and the determination of its degradation half-life.
Aerobic Biodegradability Studies
| Test Parameter | Endpoint | Result | Classification |
|---|---|---|---|
| Ready Biodegradability (e.g., OECD 301) | % Degradation (ThOD) in 28 days | Data not available | Data not available |
Modeling and Prediction of Environmental Behavior
In the absence of extensive experimental data, environmental fate models are essential tools for predicting a chemical's distribution, transport, and persistence. researchgate.netrsc.orgup.pt These models use a chemical's physical and chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its behavior.
For Ethanol, 2-[(4-methoxyphenyl)amino]-, a Quantitative Structure-Activity Relationship (QSAR) model could be employed. QSARs estimate the properties and behavior of a chemical by comparing it to other compounds with similar structural features for which data are available. nih.gov For instance, the degradation rate of the aminoethanol portion might be estimated based on data from related amino alcohols, while the behavior of the methoxyphenyl group could be inferred from data on other substituted anisoles. Such models provide a scientifically grounded preliminary assessment of the compound's likely environmental fate pending the availability of direct experimental results.
Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties and biological activities (including environmental fate) of chemicals based on their molecular structure. nih.gov These models are instrumental in the early stages of chemical assessment, providing a cost-effective and time-efficient alternative to experimental testing. nih.gov For aromatic amines, a class of compounds to which Ethanol, 2-[(4-methoxyphenyl)amino]- belongs, QSAR models have been developed to predict various endpoints, including toxicity and biodegradability. nih.gov
The predictive power of QSAR models relies on the quality and extent of the data used to develop them. nih.gov For Ethanol, 2-[(4-methoxyphenyl)amino]-, publicly available databases provide QSAR-based predictions for several key environmental fate parameters. These predictions are based on its chemical structure and similarity to other compounds with known properties. The following table summarizes the predicted physicochemical properties that are critical inputs for environmental fate modeling.
| Parameter | Predicted Value | Significance in Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 1.44 | Indicates the tendency of the compound to partition between organic matter (like soil or sediment) and water. A lower value suggests higher water solubility and lower potential for bioaccumulation. |
| Water Solubility | 1.34e+04 mg/L | High water solubility suggests that the compound will be mobile in aqueous environments and less likely to adsorb to soil and sediment. |
| Log Koc (Soil Adsorption Coefficient) | 1.93 | Predicts the extent to which the compound will adsorb to organic carbon in soil and sediment. A lower value indicates higher mobility in soil. |
These QSAR-predicted values suggest that Ethanol, 2-[(4-methoxyphenyl)amino]- is likely to be relatively water-soluble and have low to moderate adsorption to soil organic carbon. This implies a potential for mobility in aqueous environments.
Prediction of Partitioning Coefficients and Mobility in Soil and Water
The partitioning of a chemical between different environmental compartments, such as soil, water, and air, is a key determinant of its environmental fate. The octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are critical parameters for predicting this behavior.
Based on the predicted Log Kow and Log Koc values from QSAR models, the mobility of Ethanol, 2-[(4-methoxyphenyl)amino]- in soil is expected to be high. The following table details the predicted partitioning behavior of the compound.
| Partitioning Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kow | 1.44 | Low potential for bioaccumulation in organisms. |
| Koc | 85.11 L/kg | High mobility in soil, with a low tendency to adsorb to soil organic matter. |
The high water solubility and low Koc value indicate that if released into the environment, Ethanol, 2-[(4-methoxyphenyl)amino]- would likely remain in the aqueous phase and be transported with water flow. Its low Log Kow suggests a limited potential to accumulate in the fatty tissues of organisms.
Simulators for Degradation Pathway Elucidation
Computational simulators play a crucial role in predicting the potential degradation pathways of chemical compounds in the environment. These tools use knowledge-based systems of microbial catabolism and chemical transformation to propose plausible breakdown products.
Currently, there is a lack of specific studies in the available scientific literature that have utilized simulators to elucidate the degradation pathways of Ethanol, 2-[(4-methoxyphenyl)amino]-. However, based on the degradation of structurally similar compounds, such as anilines and methoxyanilines, some general predictions can be made.
The degradation of aniline (B41778), for instance, is known to be initiated by dioxygenase enzymes in some bacteria, leading to the formation of catechol, which is then further metabolized. nih.gov For methoxy-substituted anilines, degradation can also proceed through demethylation and hydroxylation of the aromatic ring. researchgate.net
Potential initial degradation steps for Ethanol, 2-[(4-methoxyphenyl)amino]- could involve:
Hydroxylation of the aromatic ring: This is a common initial step in the aerobic degradation of many aromatic compounds.
O-Demethylation: The methoxy (B1213986) group on the phenyl ring could be a target for enzymatic cleavage.
N-Dealkylation: The ethanol group attached to the nitrogen atom could be removed.
Oxidation of the ethanol group: The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid.
Without specific simulator-based studies, these proposed pathways remain speculative. Further research using tools such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System or similar simulators would be necessary to provide a more detailed and accurate picture of the environmental degradation of Ethanol, 2-[(4-methoxyphenyl)amino]-. psu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
